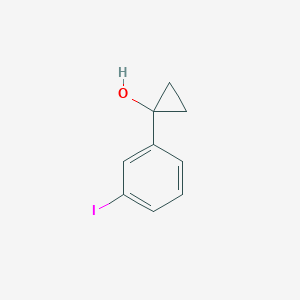
1-(3-Iodophenyl)cyclopropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Iodophenyl)cyclopropanol is an organic compound with the molecular formula C9H9IO It is characterized by a cyclopropanol ring attached to a phenyl group substituted with an iodine atom at the meta position
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)cyclopropanol can be synthesized through several methods. One common approach involves the diastereo- and enantioselective preparation of cyclopropanol derivatives. This method typically employs a copper-catalyzed carbomagnesiation/oxidation sequence on nonfunctionalized cyclopropenes, resulting in high diastereo- and enantiomeric excesses .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-(3-Iodophenyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include various ketones, alcohols, and substituted phenyl derivatives .
科学的研究の応用
1-(3-Iodophenyl)cyclopropanol has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
作用機序
The mechanism by which 1-(3-Iodophenyl)cyclopropanol exerts its effects involves the interaction of its cyclopropanol ring with molecular targets. The compound’s unique structure allows it to participate in various chemical reactions, including ring-opening and coupling reactions. These reactions often involve the formation of intermediates such as β-keto radicals and metal homoenolates, which then engage in downstream reactivity modes to produce diverse products .
類似化合物との比較
Cyclopropanol: The parent compound, cyclopropanol, shares the cyclopropanol ring but lacks the phenyl and iodine substituents.
1-(4-Iodophenyl)cyclopropanol: Similar to 1-(3-Iodophenyl)cyclopropanol but with the iodine atom at the para position.
1-(3-Bromophenyl)cyclopropanol: Contains a bromine atom instead of iodine at the meta position.
Uniqueness: this compound is unique due to the presence of the iodine atom at the meta position of the phenyl ring.
特性
分子式 |
C9H9IO |
|---|---|
分子量 |
260.07 g/mol |
IUPAC名 |
1-(3-iodophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H9IO/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,11H,4-5H2 |
InChIキー |
JTEXDSYBPXXCDS-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC(=CC=C2)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



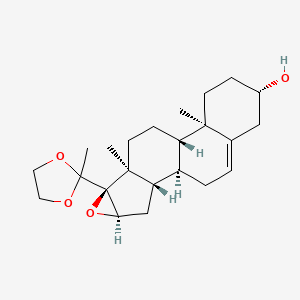
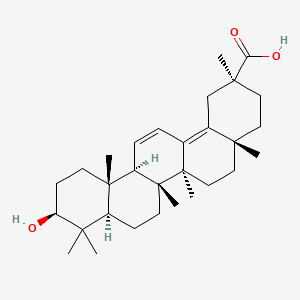

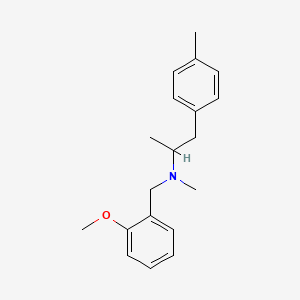
![[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B15293133.png)
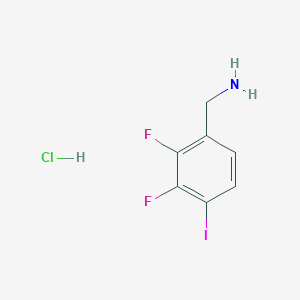
![methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15293136.png)
![[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium](/img/structure/B15293141.png)
![[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine](/img/structure/B15293150.png)
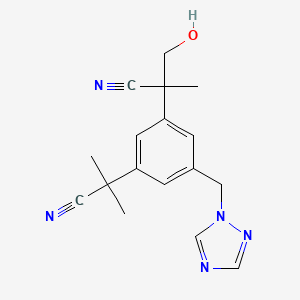
![(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B15293160.png)
![N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2](/img/structure/B15293163.png)

